molecular formula C17H14N2 B14646561 1H-Indole-1-propanenitrile, 3-phenyl- CAS No. 54734-95-1

1H-Indole-1-propanenitrile, 3-phenyl-

Cat. No.: B14646561
CAS No.: 54734-95-1
M. Wt: 246.31 g/mol
InChI Key: IYDAOALWDSYCOA-UHFFFAOYSA-N
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Description

1H-Indole-1-propanenitrile, 3-phenyl- is a synthetic indole derivative of significant interest in medicinal chemistry and biological research. The indole scaffold is a privileged structure in drug discovery, known for its wide range of biological activities . Specifically, the 3-phenyl-1H-indole structural motif has recently been investigated for its notable antimycobacterial properties , showing promising in vitro activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis . Research indicates that such compounds can be active against drug-susceptible and multidrug-resistant Mtb strains, making them valuable scaffolds for developing new anti-TB agents . Beyond antitubercular applications, indole derivatives are extensively studied for their diverse pharmacological potential, including antiviral, anti-inflammatory, and anticancer activities . The presence of both the indole nucleus and a propanenitrile side chain in this compound provides a versatile template for further chemical functionalization and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or precursor in synthesizing more complex molecules for high-throughput screening and lead optimization programs. This product is intended for research and development purposes only in laboratory settings.

Properties

CAS No.

54734-95-1

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

3-(3-phenylindol-1-yl)propanenitrile

InChI

InChI=1S/C17H14N2/c18-11-6-12-19-13-16(14-7-2-1-3-8-14)15-9-4-5-10-17(15)19/h1-5,7-10,13H,6,12H2

InChI Key

IYDAOALWDSYCOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-1-propanenitrile, 3-phenyl- typically involves the construction of the indole ring followed by the introduction of the phenyl and propanenitrile groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps may include nitrile formation and phenyl group introduction through various organic reactions such as nucleophilic substitution or coupling reactions .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used to introduce functional groups into the indole scaffold. These methods are scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-1-propanenitrile, 3-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens (e.g., bromine), nitro compounds

Scientific Research Applications

While the search results do not directly focus on the applications of "1H-Indole-1-propanenitrile, 3-phenyl-", they do provide information on related indoles and their applications in various scientific fields.

1H-Indole-1-propanenitrile, 3-formyl-2-phenyl-
This compound can be analyzed using reverse phase (RP) HPLC with simple conditions, such as a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry applications, formic acid can be used instead of phosphoric acid . This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Sulfonated Indole-Fused Pyridines
A novel and practical protocol for synthesizing sulfonated indole-fused pyridines via a visible-light-initiated tandem reaction has been reported . Sulfone-containing molecules are widely applied in medicinal and agrochemistry because of their anticancer and antibacterial activities and can also serve as versatile building blocks in organic synthesis .

3-Phenyl-1H-indoles
A series of 20 1H-indoles were synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth . The results suggest that this chemical class may provide active compounds against drug-susceptible and drug-resistant Mtb strains, acting through distinct mechanisms of action compared to first-line drugs .

3-Substituted-1H-indoles
These compounds, along with 3-substituted-1H-pyrrolo[2,3-b]pyridine and 3-substituted-1H-pyrrolo[3,2-b]pyridine compounds, can be used as mTOR kinase and PI3 kinase inhibitors for potential treatment regimens for mTOR- and PI3K-related diseases .

Formal Cyanoalkylation of Indoles
The formal C3 cyanoalkylation of indoles with cyanohydrins can be achieved using a tris(pentafluorophenyl)borane catalyst .

Other relevant information:

  • 2-Cyanoindoles can be created through the rearrangement of 3-phenyl-2-arylhydrazonopropanenitriles .
  • Teflon finishes have a range of properties such as chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength and can be applied to materials made from ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 1H-Indole-1-propanenitrile, 3-phenyl- with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Applications/Studies
1H-Indole-1-propanenitrile, 3-phenyl- (Target) C₁₇H₁₂N₂ 244.29 (calculated) ~2.8* 1-propanenitrile, 3-phenyl Inferred from analogs: Material science (STM studies)
3-Phenyl-1H-indole C₁₄H₁₁N 193.24 ~3.05 3-phenyl Pharmaceutical intermediates
1H-Indole-1-propanenitrile, 3-formyl-2-phenyl- C₁₈H₁₄N₂O 274.32 3.05 1-propanenitrile, 3-formyl, 2-phenyl HPLC analysis
3-Phenyl-1-(1-phenylprop-1-enyl)-1H-indene C₂₄H₂₀ 308.42 N/A 3-phenyl, 1-propenyl Chemical synthesis

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations :

  • The propanenitrile group reduces LogP compared to 3-Phenyl-1H-indole, suggesting increased polarity .
  • Substitution at the 1-position (propanenitrile) versus 2-position (formyl) alters molecular weight and electronic properties significantly .
Electronic and Steric Effects
  • Hammett and Swain-Lupton Analysis: Studies on substituted thiazolidinones demonstrate that electron-withdrawing groups (e.g., -CN in propanenitrile) increase chemical shift values in ¹H NMR due to deshielding effects. The dual-parameter Swain-Lupton method quantifies field (F) and resonance (R) contributions, with nitriles exhibiting strong field effects .
  • Phenyl Substitution Position : In DAT (dopamine transporter) assays, meta-substituted phenyl groups on indole derivatives show higher chaperone efficacy than para-substituted analogs. For example, 3-phenyl substitution in bupropion derivatives enhances activity compared to 4-phenyl variants .

Analytical Methodologies

  • HPLC Analysis : The 3-formyl-2-phenyl analog of the target compound was separated using a Newcrom R1 reverse-phase column, highlighting the utility of HPLC for nitrile-containing indoles. Mobile phase: water/acetonitrile with 0.1% trifluoroacetic acid .

Research Findings and Implications

  • Biological Relevance : 3-phenylindole derivatives exhibit modulatory effects on neurotransmitter transporters, with substitution patterns dictating efficacy. The propanenitrile group may enhance binding affinity through dipole interactions .
  • Material Properties : The nitrile group’s electron-withdrawing nature stabilizes charge-transfer states, critical for applications in organic electronics .

Q & A

Q. What are the common synthetic routes for 1H-Indole-1-propanenitrile, 3-phenyl-?

Answer: Synthesis typically involves cross-coupling reactions and functional group transformations. For example:

  • Chlorination/Ammonolysis Route : SOCl₂ and DMF catalyze the formation of intermediates in chloroform under reflux (24 hours), followed by ammonolysis to introduce the nitrile group .
  • Palladium-Catalyzed Coupling : Used for structurally related indoles, enabling regioselective attachment of the propanenitrile moiety .

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Cross-CouplingPd catalyst, reflux, 24h75
Chlorination/AmmonolysisSOCl₂, DMF, NH₃, 24h68

Q. What spectroscopic methods confirm the structure of 3-phenyl-1H-indole-1-propanenitrile?

Answer: Advanced techniques include:

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., aromatic indole protons at δ 7.2–8.1 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 247.1104) .
  • FTIR : Confirms nitrile C≡N stretch (~2200 cm⁻¹) and indole N-H absorption (~3400 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation .

Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally?

Answer:

  • Solubility : Test in graded solvents (e.g., DMSO, methanol) via saturation shake-flask method .
  • logP : Measure via HPLC retention time correlation with reference standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Answer:

  • Catalyst Screening : Test Pd(OAc)₂ vs. CuI in cross-coupling reactions to reduce side products .
  • Temperature Control : Lower reflux temperatures (e.g., 60°C vs. 80°C) to minimize decomposition .
  • Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nitrile group incorporation .

Q. What mechanistic insights explain the formation of the indole-propanenitrile scaffold?

Answer:

  • Electrophilic Substitution : Nitrile introduction via SN2 displacement of chloride intermediates .
  • Cyclization Pathways : DFT studies suggest aza-Cope rearrangements stabilize the indole core during synthesis .

Q. How do computational methods (e.g., DFT) predict electronic properties?

Answer:

  • HOMO-LUMO Analysis : B3LYP/6-311++G(d,p) calculations reveal electron-deficient nitrile regions (LUMO: −1.8 eV) .
  • Electrostatic Potential Maps : Identify nucleophilic attack sites on the indole ring .

Q. How can contradictory data on reaction yields be resolved?

Answer:

  • Systematic Replication : Repeat experiments with controlled humidity (<5%) to exclude moisture interference .
  • Analytical Cross-Validation : Compare HPLC purity data with NMR integration ratios to identify impurities .

Q. What experimental designs study substituent effects on reactivity?

Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-phenyl position .
  • Kinetic Studies : Monitor reaction progress via in-situ IR to track nitrile formation rates .

Q. What role do steric/electronic effects play in catalytic cross-coupling?

Answer:

  • Steric Hindrance : Bulky substituents on the indole N1 position reduce Pd catalyst efficiency (yield drop >20%) .
  • Electronic Effects : Electron-rich aryl groups accelerate oxidative addition steps in Pd-mediated couplings .

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